![molecular formula C11H7FO2 B1312183 2-[(4-Fluorophenyl)carbonyl]furan CAS No. 15817-51-3](/img/structure/B1312183.png)
2-[(4-Fluorophenyl)carbonyl]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Fluorophenyl)carbonyl]furan” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen1. The compound also contains a 4-fluorophenyl group and a carbonyl group2. However, detailed information specifically about “2-[(4-Fluorophenyl)carbonyl]furan” is not readily available in the literature.
Synthesis Analysis
The synthesis of furan derivatives can be complex and varied. A general approach to diversely substituted furans involves the use of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones3. However, the specific synthesis process for “2-[(4-Fluorophenyl)carbonyl]furan” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “2-[(4-Fluorophenyl)carbonyl]furan” would be expected to feature a furan ring, a carbonyl group, and a 4-fluorophenyl group2. However, the specific molecular structure analysis of this compound is not detailed in the available literature.
Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including Diels–Alder reactions4, and reactions involving furanic platform chemicals56. However, the specific chemical reactions involving “2-[(4-Fluorophenyl)carbonyl]furan” are not detailed in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Fluorophenyl)carbonyl]furan” are not explicitly mentioned in the available literature. However, furan is known to be a colorless, volatile liquid with a boiling point of 31.36°C1.Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of compounds related to "2-[(4-Fluorophenyl)carbonyl]furan" has been widely studied, demonstrating various methodologies for incorporating fluorine atoms into furan derivatives to modulate their physical and chemical properties. For example, compounds like 5-(4-fluorophenyl)-2-furylmethyl N-(2,6-difluorobenzoyl)carbamate have been synthesized to explore the structural dispositions and interactions such as intermolecular hydrogen bonding, which play a crucial role in determining their crystal structures and potentially their reactivity and stability in various environments (Ying Li et al., 2008).
Chemical Reactions and Transformations
Palladium-catalyzed condensation reactions have been employed to create multisubstituted furans, demonstrating the versatility of furan derivatives in organic synthesis. This approach allows for the introduction of various substituents, including fluorine, into the furan ring, enhancing its potential for further chemical transformations and applications in synthesizing complex organic molecules (Beili Lu et al., 2014).
Material Science and Fluorine Chemistry
The incorporation of fluorine atoms into furan derivatives has been shown to significantly influence their properties, such as reactivity, stability, and potential applications in material science. Studies on fluorine-containing benzo[b]furans have explored their synthesis via microwave-assisted reactions, demonstrating the impact of fluorine substitution on the development of new materials with unique properties (V. Rao et al., 2005).
Safety And Hazards
The safety and hazards associated with “2-[(4-Fluorophenyl)carbonyl]furan” are not explicitly mentioned in the available literature. However, furan is known to be highly flammable and harmful if swallowed or inhaled8.
Orientations Futures
Furan derivatives are being explored for their potential in various applications, including the development of new fuels and polymer precursors6. However, the specific future directions for “2-[(4-Fluorophenyl)carbonyl]furan” are not detailed in the available literature.
Please note that this analysis is based on the available information and may not fully cover “2-[(4-Fluorophenyl)carbonyl]furan” due to the lack of specific literature on this compound. For a comprehensive analysis, more specific studies and resources would be needed.
Propriétés
IUPAC Name |
(4-fluorophenyl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGYNSZHLOWNLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415459 |
Source


|
| Record name | 2-[(4-fluorophenyl)carbonyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)carbonyl]furan | |
CAS RN |
15817-51-3 |
Source


|
| Record name | 2-[(4-fluorophenyl)carbonyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

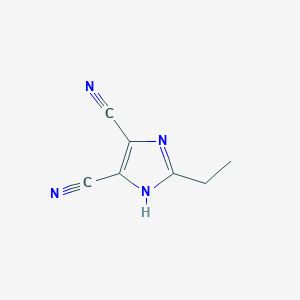
![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)
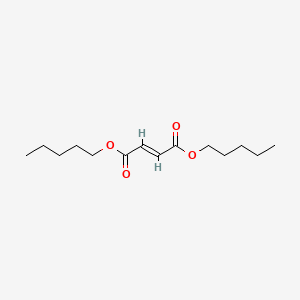
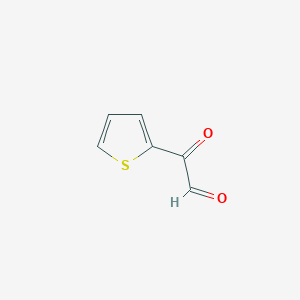
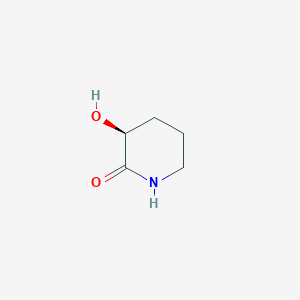
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)
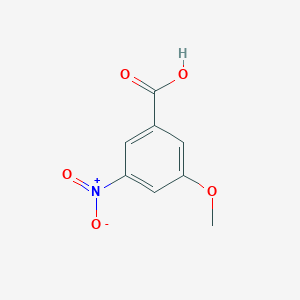
![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

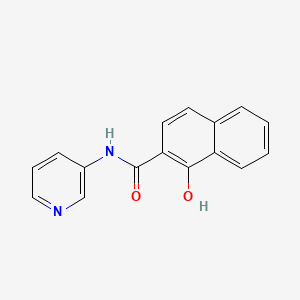
![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)

